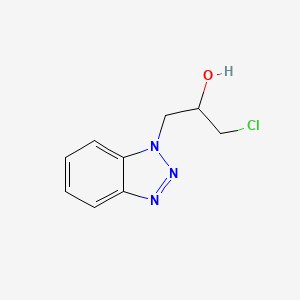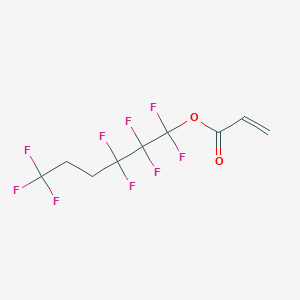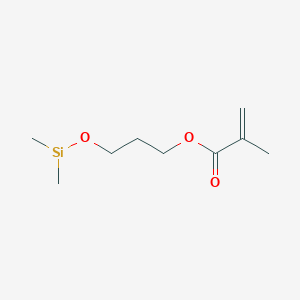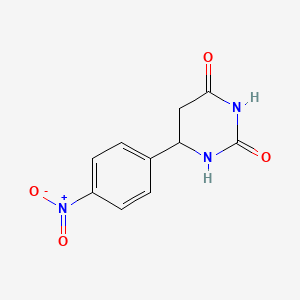
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of two 4-chlorobutanoyl groups attached to the 2 and 7 positions of the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one typically involves the acylation of 9H-fluoren-9-one with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
9H-fluoren-9-one+2(4-chlorobutanoyl chloride)AlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms in the 4-chlorobutanoyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include amides or thioethers.
Applications De Recherche Scientifique
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(4-chlorobutyryl)xanthene
- 2,7-Bis(4-chlorobutyryl)anthracene
Uniqueness
2,7-Bis(4-chlorobutanoyl)-9H-fluoren-9-one is unique due to its specific substitution pattern and the presence of the fluorenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
90670-00-1 |
|---|---|
Formule moléculaire |
C21H18Cl2O3 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2,7-bis(4-chlorobutanoyl)fluoren-9-one |
InChI |
InChI=1S/C21H18Cl2O3/c22-9-1-3-19(24)13-5-7-15-16-8-6-14(20(25)4-2-10-23)12-18(16)21(26)17(15)11-13/h5-8,11-12H,1-4,9-10H2 |
Clé InChI |
GANFRYJJZAZSLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)CCCCl)C(=O)C3=C2C=CC(=C3)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)


![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
